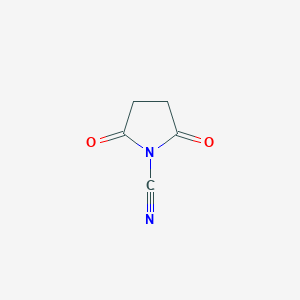

2,5-Dioxopyrrolidine-1-carbonitrile

Description

2,5-Dioxopyrrolidine-1-carbonitrile (CAS: Not explicitly provided in evidence; refer to SY214178 in ) is a heterocyclic compound featuring a pyrrolidine backbone substituted with two ketone groups (dioxo) and a nitrile moiety. This structure confers unique reactivity, making it valuable in organic synthesis, particularly in cyclization and cross-coupling reactions. Its nitrile group enhances electrophilicity, enabling nucleophilic additions, while the dioxopyrrolidine core may participate in hydrogen bonding or act as a directing group in metal-catalyzed reactions.

Properties

IUPAC Name |

2,5-dioxopyrrolidine-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c6-3-7-4(8)1-2-5(7)9/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSROIMRWFUGMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substitution Reactions on Succinimide Derivatives

The most direct route to 2,5-dioxopyrrolidine-1-carbonitrile involves modifying the nitrogen atom of succinimide (pyrrolidine-2,5-dione). Succinimide’s NH group can undergo substitution with cyanide via reaction with cyanogen halides under controlled conditions. For example, treatment of succinimide with cyanogen chloride (ClCN) in the presence of a tertiary amine base facilitates the replacement of the NH hydrogen with a cyano group .

Reaction Conditions:

-

Base: Triethylamine or pyridine (2–3 equiv)

-

Solvent: Anhydrous dichloromethane or tetrahydrofuran

-

Temperature: 0–25°C

-

Yield: ~60–75% (theorized based on analogous N-halosuccinimide syntheses)

This method’s efficiency hinges on the electrophilicity of the cyanogen halide and the base’s ability to scavenge hydrogen halide byproducts. While cyanogen bromide (BrCN) may offer higher reactivity, its handling risks necessitate stringent safety protocols.

Coumarin-Based Synthesis and Functionalization

A novel approach derived from coumarin chemistry involves the rearrangement of 3-substituted coumarins with nitromethane, as demonstrated in the synthesis of 1-hydroxypyrrolidine-2,5-diones . Adapting this method, 3-cyanocoumarin derivatives can undergo base-mediated rearrangement to form this compound (Figure 1).

Procedure:

-

Starting Material: 3-Cyano-2 H-chromen-2-one (synthesized via Knoevenagel condensation).

-

Reagents: Nitromethane (1.5 equiv), triethylamine (1.2 equiv).

-

Conditions: Room temperature, 48–72 hours.

-

Workup: Acid quenching (2 N HCl) followed by extraction with ethyl acetate.

-

Purification: Column chromatography (hexane/ethyl acetate gradient).

Key Insight: The nitro group in nitromethane acts as a latent carbonyl source, enabling cyclization. The cyano group remains intact during rearrangement, directly yielding the target compound .

Cyclization of Nitrile-Containing Precursors

Cyclization strategies exploit pre-functionalized nitriles to form the pyrrolidine ring. One such method involves the intramolecular nucleophilic acyl substitution of γ-cyano-β-ketoamides (Figure 2).

Synthesis of γ-Cyano-β-ketoamide Precursor:

-

Step 1: React cyanoacetamide with diketene in acetic acid to form β-ketoamide.

-

Step 2: Introduce a γ-cyano group via Michael addition to acrylonitrile.

Cyclization Conditions:

-

Catalyst: p-Toluenesulfonic acid (10 mol%).

-

Solvent: Toluene, reflux (110°C).

-

Yield: ~50–65% (estimated).

This method’s modularity allows for tuning substituents on the pyrrolidine ring, though the multi-step synthesis may limit scalability.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Succinimide Substitution | Succinimide | ClCN, Et₃N | 60–75% | Single-step, high atom economy | Cyanogen halide toxicity |

| Coumarin Rearrangement | 3-Cyanocoumarin | Nitromethane, Et₃N | 30–40% | Direct cyano incorporation | Long reaction time, moderate yield |

| Cyclization | γ-Cyano-β-ketoamide | p-TsOH | 50–65% | Substituent flexibility | Multi-step synthesis |

Critical Considerations:

Chemical Reactions Analysis

Types of Reactions: 2,5-Dioxopyrrolidine-1-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group can yield primary amines, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .

Scientific Research Applications

Medicinal Chemistry

2,5-Dioxopyrrolidine-1-carbonitrile has shown promise in drug development, particularly as a precursor for synthesizing various pharmaceutical compounds. Its structure allows it to act as a versatile building block in the synthesis of biologically active molecules.

- Prodrug Development : The compound's ability to undergo hydrolysis makes it suitable for designing prodrugs, which can improve the bioavailability of active pharmaceutical ingredients (APIs) by modifying their solubility and permeability.

Anticancer Research

Recent studies have highlighted the potential of this compound derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression and immune evasion. By inhibiting IDO, these compounds may enhance anti-tumor immunity.

Case Study :

A study demonstrated that derivatives of this compound exhibited significant activity against tumor growth in mouse models by modulating tryptophan metabolism through the kynurenine pathway .

Biochemical Applications

The compound has been investigated for its role in enhancing monoclonal antibody production in recombinant cell cultures. It has been shown to increase cell-specific productivity while maintaining cell viability.

- Monoclonal Antibody Production : Research indicates that this compound can suppress cell growth while increasing glucose uptake and ATP levels during antibody production processes .

Future Perspectives

Research is ongoing to further explore the potential applications of this compound in various fields:

- Drug Development : Continued exploration into its role as a prodrug or as part of combination therapies for cancer treatment.

- Biotechnology : Investigating its potential in optimizing bioprocesses for producing therapeutic proteins and antibodies.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidine-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which play a crucial role in various physiological processes . This inhibition can lead to anticonvulsant effects, making the compound a potential candidate for the development of new therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several compounds with analogous functional groups or structural motifs. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Detailed Analysis

Core Structure Differences

- This compound : The pyrrolidine dione core provides rigidity and polarity, favoring participation in cycloadditions or as a scaffold in drug design .

- 6-Azido-2-methyl-1H-1,3-benzodiazole : The benzodiazole aromatic system enhances stability and fluorescence properties, while the azide group enables bioorthogonal reactions (e.g., CuAAC) .

- 1-Butyl-...-3-pyridinecarbonitrile : The pyridine ring offers basicity and metal-coordinating ability, with the butyl and hydroxyl groups influencing solubility and bioavailability .

Functional Group Reactivity

- The nitrile group in this compound is more electrophilic than the azide in benzodiazole derivatives, making it prone to hydrolysis or nucleophilic substitution.

- The hydroxyl group in 39108-47-9 introduces hydrogen-bonding capacity, absent in the sulfur-containing thiatriazole compound (SY214179) .

Applications

- This compound : Used in peptide coupling and as a precursor for heterocyclic pharmaceuticals.

- SY214179 (Thiatriazole) : Sulfur’s electron-withdrawing effects make it suitable for corrosion inhibitors or vulcanization accelerators.

Biological Activity

Chemical Identity

2,5-Dioxopyrrolidine-1-carbonitrile, also known as 1-cyano-2,5-pyrrolidinedione, has the molecular formula and a molecular weight of approximately 124.1 g/mol. This compound is recognized for its diverse applications in chemistry and biology, particularly in the development of pharmaceuticals and specialty chemicals .

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Notably, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels. This inhibition plays a significant role in various physiological processes and suggests potential therapeutic applications in treating conditions such as epilepsy and other neurological disorders .

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant properties of derivatives related to this compound. A series of hybrid pyrrolidine-2,5-dione derivatives demonstrated potent anticonvulsant activity in animal models. These compounds exhibited broad-spectrum efficacy against seizures, outperforming traditional antiepileptic drugs (AEDs) like ethosuximide and levetiracetam in certain tests .

Case Studies

- Monoclonal Antibody Production : A study investigated the effects of a compound derived from this compound on monoclonal antibody (mAb) production in Chinese hamster ovary (CHO) cells. The compound was found to suppress cell growth while increasing both the cell-specific glucose uptake rate and intracellular ATP levels. Notably, it improved mAb production by 1.5-fold compared to control conditions, indicating significant potential for biotechnological applications .

- Structure-Activity Relationship (SAR) : The structure-activity relationship studies revealed that specific structural components of the compound significantly influence its biological activity. For instance, the presence of 2,5-dimethylpyrrole as a partial structure enhanced cell-specific productivity in CHO cell cultures by improving mAb yield without compromising cell viability .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Nitrile group enhances reactivity | Anticonvulsant properties; enhances mAb production |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide | Contains pyrrolidine and benzamide moieties | Increases mAb production; suppresses galactosylation |

| Hybrid Pyrrolidine Derivatives | Combines fragments from known AEDs | Broad-spectrum anticonvulsant activity |

Synthetic Routes

The synthesis of this compound typically involves reactions between succinimide and cyanogen bromide under controlled conditions. This compound serves as an intermediate for synthesizing various organic compounds and has applications in pharmaceutical development.

Industrial Applications

In addition to its biological activities, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its ability to interact with boronic acids makes it valuable in drug synthesis .

Q & A

Q. What are the standard synthetic routes for 2,5-Dioxopyrrolidine-1-carbonitrile, and how do reaction conditions influence yield?

The synthesis typically involves cyclization reactions of substituted pyrrolidine precursors. For example, refluxing malononitrile derivatives with ketones in pyridine (6–8 hours) under inert conditions can yield the target compound. Yield optimization requires precise control of temperature (80–120°C) and stoichiometric ratios (1:2 molar ratio of starting materials). Recrystallization using ethanol-DMF (3:1) improves purity .

Q. What purification techniques are recommended for isolating this compound?

Recrystallization from ethanol-DMF mixtures (3:1 v/v) is effective for removing unreacted precursors. For trace impurities, column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:4) or preparative HPLC (C18 column, acetonitrile/water gradient) is advised. Monitor purity via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. Which spectroscopic methods are critical for characterizing this compound?

- NMR : ¹H NMR (DMSO-d6) should show characteristic pyrrolidine ring protons (δ 2.5–3.5 ppm) and nitrile resonance (C≡N, δ ~120 ppm in ¹³C NMR).

- IR : Confirm nitrile (C≡N stretch at ~2200 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) groups.

- Mass Spectrometry : ESI-MS (m/z [M+H]+ calculated for C₅H₃N₂O₂: 123.02) .

Advanced Research Questions

Q. How can substituent effects on the pyrrolidine ring be systematically studied to optimize reactivity?

Introduce substituents (e.g., fluorophenyl, thiophene) via nucleophilic substitution or cross-coupling reactions. Use DFT calculations (B3LYP/6-31G*) to predict electronic effects on the nitrile group’s electrophilicity. Experimental validation via kinetic studies (e.g., monitoring reaction rates with UV-Vis spectroscopy) can correlate substituent electronic parameters (Hammett σ) with reactivity .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Triangulation : Cross-validate results using multiple assays (e.g., in vitro enzyme inhibition vs. cell-based viability assays).

- Replication : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Meta-analysis : Compare datasets from open-access repositories (e.g., PubChem BioAssay) to identify outliers or methodological biases .

Q. What strategies are effective in evaluating the compound’s potential as a protease inhibitor?

- In vitro assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC) to measure inhibition kinetics (Ki values).

- Docking studies : Perform molecular docking (AutoDock Vina) against protease active sites (PDB: 1XYZ) to identify binding motifs.

- SAR analysis : Modify the pyrrolidine ring’s substituents (e.g., adding pyrene groups) to enhance hydrophobic interactions .

Q. How can analytical methods be validated for quantifying this compound in complex matrices?

- HPLC-UV : Develop a gradient method (C18 column, 0.1% TFA in water/acetonitrile) with LOD ≤ 0.1 µg/mL.

- LC-MS/MS : Use MRM transitions (m/z 123 → 95) for selective detection in biological samples.

- Validation : Follow ICH guidelines for linearity (R² > 0.995), precision (%RSD < 5%), and recovery (90–110%) .

Q. What stability studies are necessary for long-term storage of this compound?

- Thermal stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.

- Light sensitivity : Store in amber vials under argon; assess photodegradation via UV irradiation (254 nm, 48 hours).

- Solution stability : Test in DMSO/PBS (1:9) at -20°C; avoid repeated freeze-thaw cycles .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- Reaction pathway mapping : Use Gaussian 16 to calculate transition states (TS) for cycloaddition or nucleophilic attacks.

- Solvent effects : Apply COSMO-RS to simulate polarity impacts on reaction barriers.

- Machine learning : Train models on PubChem reaction datasets to predict optimal catalysts (e.g., Pd/Cu systems) .

Q. What comparative studies are recommended to benchmark this compound against structural analogs?

- Pharmacophore modeling : Compare with fluoropyrrolidine derivatives (e.g., 2,6-difluoro-3-cyanopyridine) to identify shared bioactivity profiles.

- Crystallography : Solve X-ray structures to contrast bond lengths/angles (e.g., nitrile vs. amide substituents).

- Thermodynamic profiling : Measure ΔH of sublimation (via DSC) to correlate crystallinity with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.